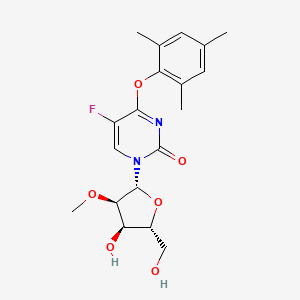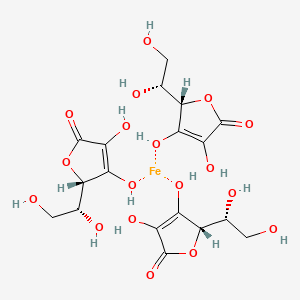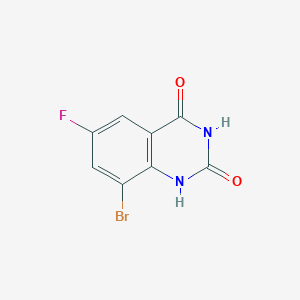
8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione
Overview
Description
Molecular Structure Analysis
8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione contains a total of 19 bonds; 15 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, and 1 imide (-thio) .Physical And Chemical Properties Analysis
For detailed physical and chemical properties such as melting point, boiling point, density, molecular weight, and toxicity information, please refer to specialized resources like ChemicalBook .Scientific Research Applications
Insights of 8-Hydroxyquinolines in Medicinal Chemistry
8-Hydroxyquinoline derivatives, including those structurally related to 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione, are significant in medicinal chemistry for their broad spectrum of biological activities. These compounds are explored for their potential in treating life-threatening diseases like cancer, HIV, and neurodegenerative disorders. The metal chelation properties enhance their candidacy as potent drug molecules for various diseases, suggesting that similar bromo-fluoroquinazoline derivatives could be explored for analogous applications (Gupta, Luxami, & Paul, 2021).
Fluorescent Probes for Zinc Ion Determination
Quinoline derivatives, including those with modifications like bromo or fluoro substitutions, have been used as fluorescent sensors for detecting zinc ions in environmental and biological contexts. This suggests potential research applications for 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione in developing new chemosensors for zinc analysis, leveraging its structural features for enhanced water solubility and cell membrane permeability (Mohamad et al., 2021).
Role in Analytical Chemistry
The application of quinoline derivatives in analytical chemistry, especially in titration methods for detecting metal ions, highlights another potential research avenue for 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione. Its structural attributes could be utilized in developing reversible indicators for bromate titrations or other analytical methods requiring precise metal ion detection (Belcher, 1949).
Antioxidant Activity Determination
Quinoline derivatives are also investigated for their antioxidant properties, suggesting that 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione could be explored for its potential antioxidant activity. Such applications could span across food engineering, medicine, and pharmacy, contributing to the understanding of its efficacy in scavenging free radicals (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
8-bromo-6-fluoro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXVQIIXWPZIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



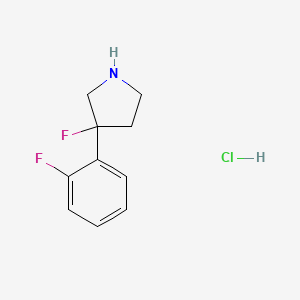
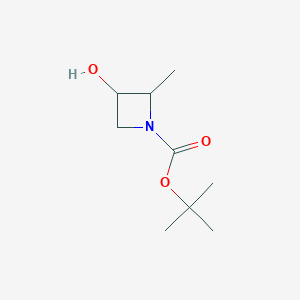

![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1447129.png)
![4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B1447130.png)
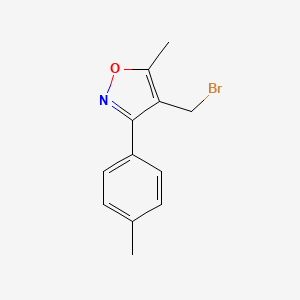
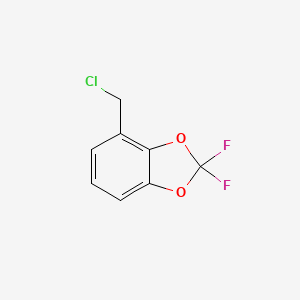

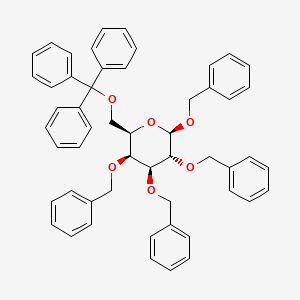
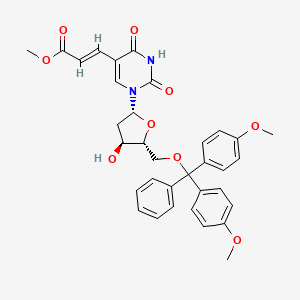
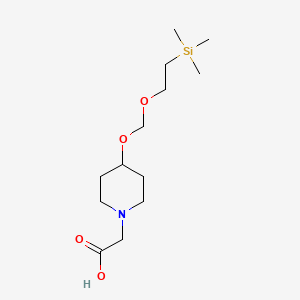
![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)
